3-(4-Hexylbenzoyl)-4-methylpyridine
Overview
Description
3-(4-Hexylbenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a 4-methyl group and a 4-hexylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hexylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 4-hexylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Methylpyridine+4-Hexylbenzoyl chlorideTriethylaminethis compound+HCl
The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hexylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted pyridines.
Scientific Research Applications
3-(4-Hexylbenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be incorporated into polymers to modify their electronic properties, making them suitable for use in organic semiconductors.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Hexylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hexylbenzoyl chloride
- 4-Methylpyridine
- 1-(4-Hexylbenzoyl)-3-methylthiourea
Uniqueness
3-(4-Hexylbenzoyl)-4-methylpyridine is unique due to the presence of both a hexylbenzoyl group and a methyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
(4-hexylphenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17(11-9-16)19(21)18-14-20-13-12-15(18)2/h8-14H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDGLRVZLJJHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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